Cas no 3487-44-3 (Phosphorane,methylenetriphenyl-)
Methylenetriphenylphosphorane (Ph₃P=CH₂) is a highly reactive ylide commonly employed in organic synthesis, particularly in Wittig reactions for the formation of alkenes from carbonyl compounds. Its key advantages include high reactivity with aldehydes and ketones, enabling efficient olefination under mild conditions. The reagent is stable when handled under inert atmospheres, offering predictable performance in stereoselective syntheses. Its utility extends to the preparation of complex molecules, including pharmaceuticals and fine chemicals, due to its ability to form exocyclic double bonds with precision. Methylenetriphenylphosphorane is typically used in anhydrous solvents, ensuring consistent results in specialized synthetic applications.
3487-44-3 structure
Product Name:Phosphorane,methylenetriphenyl-
Phosphorane,methylenetriphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Phosphorane,methylenetriphenyl-
- Methylenetriphenylphosphorane
- Methylenetriphenylphosphine
- Methylidenetriphenylphosphorane
- Triphenylmethylenephosphorane
- Triphenylphosphine methylene
- Triphenylphosphine methylide
- Triphenylphosphomethylene
- Triphenylphosphormethylene
- DTXSID20188410
- Q6823996
- methylidene(triphenyl)phosphorane
- SCHEMBL58632
- 3487-44-3
- Phosphorane, methylenetriphenyl-
- methylene triphenylphosphorane
- 8GN8K95F62
- methylenetriphenyl-phosphorane
- InChI=1/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H
- methylidene(triphenyl)-lambda5-phosphane
- METHYLENETRIPHENYLPHOSPHORANE [MI]
- AKOS025295190
- methylene(triphenyl)phosphorane
- UNII-8GN8K95F62
- Methylenetriphenyl-l5-phosphane
- methylidene triphenyl phosphorane
- FT-0700028
- triphenyl-methylene-phosphorane
- Methylene-triphenyl-I>>5-phosphane
- 19493-09-5
- methylenetriphenyl phosphorane
- DTXCID50110901
-
- Inchi: 1S/C19H17P/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2
- InChI Key: XYDYWTJEGDZLTH-UHFFFAOYSA-N
- SMILES: P(=C)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 276.10691
- Monoisotopic Mass: 276.106787540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Color/Form: White crystals
- PSA: 0
- Solubility: Soluble in ether \thf\dme\ benzene \ toluene \dmso. water or proton solvent will completely destroy the reagent
Phosphorane,methylenetriphenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A953329-25g |
Methylenetriphenylphosphorane |
3487-44-3 | 98% | 25g |
$398.00 | 2021-07-07 | |
| Ambeed | A953329-5g |
Methylenetriphenylphosphorane |
3487-44-3 | 98% | 5g |
$210.00 | 2022-05-17 |
Phosphorane,methylenetriphenyl- Related Literature
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Paul R. Mears,Steven Hoekman,Claire E. Rye,Fiona P. Bailey,Dominic P. Byrne,Patrick A. Eyers,Eric J. Thomas Org. Biomol. Chem. 2019 17 1487
-
2. Synthesis of analogues of oligonucleotides; synthesis of unprotected C-linked di- and tri-nucleotidesBen J. Mellor,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1998 747
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3. Synthesis of analogues of nucleotides with all-carbon backbones: synthesis of N-protected C-linked dinucleotidesKatharine Butterfield,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1998 737
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4. Synthesis of analogues of nucleotides with all-carbon backbones: synthesis of N-protected C-linked dinucleotidesKatharine Butterfield,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1998 737
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Liejin Zhou,Lu Liu Chem. Commun. 2021 57 5690
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